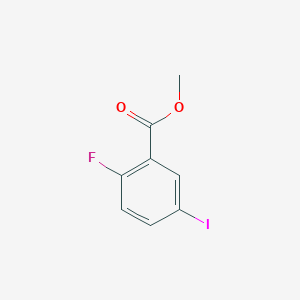

Methyl 2-fluoro-5-iodobenzoate

Description

BenchChem offers high-quality Methyl 2-fluoro-5-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-5-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGDRMNKJLVWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647499 | |

| Record name | Methyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625471-27-4 | |

| Record name | Methyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-fluoro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-fluoro-5-iodobenzoate, a key building block in modern organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique trifunctional nature—bearing a methyl ester, a fluorine atom, and an iodine atom on a benzene ring—offers a versatile platform for complex molecular architecture. This document will delve into its chemical identity, synthesis, reactivity in pivotal cross-coupling reactions, and essential safety protocols, providing actionable insights for laboratory and process development applications.

Chemical Identity and Physicochemical Properties

Methyl 2-fluoro-5-iodobenzoate is a halogenated aromatic ester. The strategic placement of the fluorine and iodine atoms significantly influences the molecule's reactivity and physicochemical properties, making it a valuable synthon.

| Property | Value | Source |

| CAS Number | 625471-27-4 | [1][2] |

| Molecular Formula | C₈H₆FIO₂ | [3] |

| Molecular Weight | 280.03 g/mol | [3] |

| Appearance | Colorless or light yellow liquid | [4] |

| Solubility | Soluble in organic solvents such as ether, benzene, and dichloromethane; slightly soluble in water.[4] | |

| SMILES | COC(=O)c1cc(I)ccc1F | [2] |

Note on Isomers: It is crucial to distinguish Methyl 2-fluoro-5-iodobenzoate (CAS: 625471-27-4) from its isomer, Methyl 5-fluoro-2-iodobenzoate (CAS: 1202897-48-0).[5][6][7] The differing substitution patterns lead to distinct reactivity and spectroscopic characteristics. This guide focuses exclusively on the 2-fluoro-5-iodo isomer.

Synthesis of Methyl 2-fluoro-5-iodobenzoate

The synthesis of Methyl 2-fluoro-5-iodobenzoate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common synthetic strategies are outlined below.

Strategy 1: Esterification of 2-fluoro-5-iodobenzoic acid

A straightforward and widely used method is the acid-catalyzed esterification of the corresponding carboxylic acid.

Sources

- 1. capotchem.com [capotchem.com]

- 2. Methyl 2-Fluoro-5-iodobenzoate [sobekbio.com]

- 3. 625471-27-4|Methyl 2-Fluoro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. methyl 5-fluoro-2-iodobenzoate | CAS: 1202897-48-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 5-Fluoro-2-iodobenzoic acid methyl ester 97% | CAS: 1202897-48-0 | AChemBlock [achemblock.com]

An In-depth Technical Guide to Methyl 2-fluoro-5-iodobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-5-iodobenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its unique trifunctional structure, featuring a methyl ester, a fluorine atom, and an iodine atom on a benzene ring, makes it a highly valuable intermediate for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, rendering it a sought-after precursor in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-fluoro-5-iodobenzoate, detailed discussions on its synthesis and reactivity, and an exploration of its current and potential applications.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. While some experimental data for Methyl 2-fluoro-5-iodobenzoate is not widely published, the following table summarizes its key known and predicted physicochemical characteristics.

| Property | Value | Source(s) |

| Chemical Name | Methyl 2-fluoro-5-iodobenzoate | N/A |

| Synonyms | 2-Fluoro-5-iodobenzoic acid methyl ester | [1] |

| CAS Number | 625471-27-4 | [2][3][4] |

| Molecular Formula | C₈H₆FIO₂ | [3][4] |

| Molecular Weight | 280.03 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or powder | [1][5] |

| Density | 1.823 g/cm³ | [1] |

| Melting Point | ~25-30 °C (estimated) | [5] |

| Boiling Point | Not available | [6] |

| Solubility | Soluble in ether, benzene, and dichloromethane; slightly soluble in water.[5] | N/A |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will be complex due to the substitution pattern and the coupling between the protons and the fluorine atom.

-

Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine and iodine substituents will influence the chemical shifts of the adjacent protons. The proton ortho to the iodine is expected to be the most downfield, while the proton ortho to the fluorine will show coupling to the ¹⁹F nucleus (²JHF). The remaining proton will also exhibit coupling to the fluorine (³JHF) and to the other aromatic protons.

-

Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon should appear as a singlet in the range of δ 160-170 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon bearing the iodine atom will be significantly shielded.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will resonate at approximately δ 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

-

C-O Stretch (Ester): A strong band for the C-O single bond stretching of the ester group will be present around 1250-1300 cm⁻¹.

-

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is anticipated in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (280.03). The presence of iodine will result in a characteristic isotopic pattern.

-

Fragmentation: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59). Cleavage of the carbon-iodine bond may also be observed.

Synthesis and Reactivity

The primary route for the synthesis of Methyl 2-fluoro-5-iodobenzoate is through the esterification of its corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid.

Caption: General workflow for the synthesis of Methyl 2-fluoro-5-iodobenzoate.

Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the Fischer esterification of 2-fluoro-5-iodobenzoic acid.

-

Reaction Setup: To a solution of 2-fluoro-5-iodobenzoic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is slowly added.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure Methyl 2-fluoro-5-iodobenzoate.

The reactivity of Methyl 2-fluoro-5-iodobenzoate is dominated by the presence of the iodine atom, which serves as an excellent leaving group in various cross-coupling reactions. The fluorine atom and the methyl ester group can also be manipulated under specific conditions, offering multiple avenues for molecular diversification.

Applications in Research and Development

Methyl 2-fluoro-5-iodobenzoate is a valuable building block in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis

The presence of both fluorine and iodine atoms makes this compound particularly attractive for medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodine atom provides a handle for introducing molecular diversity through cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The carbon-iodine bond readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions with various boronic acids and esters, enabling the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in many biologically active compounds.

-

Sonogashira Coupling: The iodo-substituent also allows for Sonogashira coupling with terminal alkynes, leading to the formation of aryl-alkyne frameworks, which are important pharmacophores.

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Heck, Buchwald-Hartwig, and Stille couplings can also be employed to further functionalize the aromatic ring.

Caption: Reactivity of Methyl 2-fluoro-5-iodobenzoate in key cross-coupling reactions.

Agrochemical Development

Similar to its utility in pharmaceuticals, Methyl 2-fluoro-5-iodobenzoate can be employed in the synthesis of novel agrochemicals. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.

Safety and Handling

Methyl 2-fluoro-5-iodobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-fluoro-5-iodobenzoate is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of a methyl ester, a fluorine atom, and a reactive iodine atom provides a versatile platform for the construction of complex molecules with applications in drug discovery and materials science. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in research and development.

References

-

Henan Sunlake Enterprise Corporation. (n.d.). Methyl2-Fluoro-5-iodobenzoate, CasNo.625471-27-4. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 625471-27-4 | Methyl2-Fluoro-5-iodobenzoate | C8H6FIO2. Retrieved from [Link]

-

ChemBK. (2024). 2-Fluoro-5-iodobenzoic acid methyl ester. Retrieved from [Link]

-

Capot Chemical. (n.d.). 625471-27-4 | Methyl 2-fluoro-5-iodobenzoate. Retrieved from [Link]

-

AGC Chemicals. (n.d.). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. Retrieved from [Link]

-

Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 2-Fluoro-5-iodobenzoate. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of Methyl 2-fluoro-5-iodobenzoate. Retrieved from [Link]

-

Capot Químico. (n.d.). 625471-27-4 | 2-fluoro-5-yodobenzoato de metilo | Methyl 2-fluoro-5-iodobenzoate. Retrieved from [Link]

-

AccelaChemBio. (n.d.). 109792-60-1,N1-Boc-1,12-dodecanediamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-fluoro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure and dynamics.[1] For professionals in pharmaceutical research and development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation of novel chemical entities.[2] This guide offers a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-fluoro-5-iodobenzoate, a halogenated aromatic compound. We will delve into the theoretical principles governing its spectral features, provide a detailed interpretation of the chemical shifts and coupling constants, and present a standardized protocol for sample preparation and data acquisition. This document is intended to serve as a practical resource for scientists leveraging NMR spectroscopy in their research endeavors.

Introduction: The Central Role of NMR in Chemical and Pharmaceutical Sciences

Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[3] In the context of drug discovery and development, NMR is a cornerstone technique for the structural characterization of small molecules, intermediates, and active pharmaceutical ingredients (APIs).[2] Its applications range from routine identity confirmation to complex three-dimensional structure determination of biomolecules and their ligands.

The ¹H NMR spectrum is particularly informative as the proton nucleus is highly abundant and sensitive. The key parameters derived from a ¹H NMR spectrum are:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Proportional to the number of protons giving rise to a signal.

-

Multiplicity (Splitting Pattern): Reveals the number of neighboring protons.

-

Coupling Constant (J): The distance between peaks in a multiplet, providing information about the connectivity and stereochemistry of neighboring nuclei.

Methyl 2-fluoro-5-iodobenzoate presents an interesting case study for ¹H NMR analysis due to its trisubstituted aromatic ring, featuring both electron-withdrawing (fluoro, methoxycarbonyl) and weakly electron-donating (iodo) groups. The presence of the fluorine atom introduces heteronuclear coupling (¹H-¹⁹F), adding a layer of complexity and informational richness to the spectrum.

Predicted ¹H NMR Spectrum of Methyl 2-fluoro-5-iodobenzoate

A detailed analysis of the ¹H NMR spectrum of Methyl 2-fluoro-5-iodobenzoate requires consideration of the electronic effects of the substituents on the chemical shifts of the aromatic protons and the spin-spin coupling between them, as well as with the fluorine atom.

Molecular Structure and Proton Designations:

Caption: Molecular structure of Methyl 2-fluoro-5-iodobenzoate with proton numbering.

Analysis of Substituent Effects:

-

-COOCH₃ (Methoxycarbonyl group): This is an electron-withdrawing group through both inductive and resonance effects, deshielding protons on the aromatic ring, particularly those in the ortho and para positions.

-

-F (Fluoro group): Fluorine is a highly electronegative atom, exhibiting a strong electron-withdrawing inductive effect (-I). However, it also has a moderate electron-donating resonance effect (+R) due to its lone pairs. The inductive effect generally dominates, leading to a net deshielding of nearby protons.

-

-I (Iodo group): Iodine is less electronegative than fluorine and is considered a weak deactivator. Its inductive effect is weaker, and it has a minor electron-donating resonance effect.

Predicted Chemical Shifts and Multiplicities:

Based on these substituent effects and typical values for substituted benzenes, the following spectral features are anticipated:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |

| -OCH₃ | ~3.9 | Singlet (s) | Typical range for methyl ester protons. No adjacent protons to couple with. |

| H-6 | ~7.9 - 8.1 | Doublet of doublets (dd) | Deshielded due to being ortho to the electron-withdrawing -COOCH₃ group. It will exhibit meta coupling to H-4 and meta coupling to the fluorine at C-2. |

| H-4 | ~7.7 - 7.9 | Doublet of doublet of doublets (ddd) or multiplet (m) | Influenced by all three substituents. It will show ortho coupling to H-3, meta coupling to H-6, and para coupling to the fluorine at C-2. |

| H-3 | ~7.1 - 7.3 | Doublet of doublets (dd) or triplet (t) | Located ortho to the fluorine, which has a significant electronic effect. It will exhibit ortho coupling to H-4 and ortho coupling to the fluorine at C-2. The multiplicity could appear as a triplet if the H-H and H-F coupling constants are similar. |

Spin-Spin Coupling Analysis:

The splitting patterns of the aromatic protons are governed by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.

Caption: Predicted spin-spin coupling interactions in Methyl 2-fluoro-5-iodobenzoate.

Experimental Protocol for ¹H NMR Data Acquisition

Obtaining a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines the key steps for preparing a sample of Methyl 2-fluoro-5-iodobenzoate and acquiring the spectrum.

3.1. Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of Methyl 2-fluoro-5-iodobenzoate.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3.2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer. Specific parameters may vary depending on the instrument.

Caption: A generalized workflow for ¹H NMR data acquisition.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, which is essential for identifying adjacent protons in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the assignment of the protonated carbons in the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

Conclusion

The ¹H NMR spectrum of Methyl 2-fluoro-5-iodobenzoate provides a wealth of structural information that can be deciphered through a systematic analysis of chemical shifts and coupling patterns. The interplay of the electronic effects of the fluoro, iodo, and methoxycarbonyl substituents results in a distinct and predictable set of signals for the aromatic protons. The presence of ¹H-¹⁹F coupling further aids in the assignment of these signals. By following a rigorous experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can confidently elucidate and confirm the structure of this and other complex organic molecules, a critical step in the process of drug discovery and chemical research.

References

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). Retrieved from [Link]

-

Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Jasperse, C. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Luy, B., & Marino, J. P. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(49), 17319–17327. Retrieved from [Link]

-

Dharmatti, S. S., et al. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-fluoro-5-iodobenzoate

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical compound Methyl 2-fluoro-5-iodobenzoate. It covers its core physicochemical properties, validated synthesis and purification protocols, analytical characterization, and critical applications as a versatile building block in modern organic synthesis.

Introduction: The Strategic Importance of a Multifunctional Building Block

Methyl 2-fluoro-5-iodobenzoate is a halogenated aromatic ester of significant interest in synthetic chemistry. Its structure is strategically functionalized with three key moieties: a methyl ester, a fluorine atom, and an iodine atom. This unique combination makes it a highly valuable intermediate, particularly in the fields of medicinal chemistry and material science.

The presence of the iodine atom provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures[1][2]. Simultaneously, the fluorine atom can profoundly influence the physicochemical and biological properties of a target molecule, often enhancing metabolic stability, binding affinity, and lipophilicity[1][3]. The methyl ester group offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its successful application. Methyl 2-fluoro-5-iodobenzoate is one of two common isomers, the other being Methyl 5-fluoro-2-iodobenzoate, and it is crucial to distinguish them by their CAS numbers.

Core Data Summary

The essential quantitative data for Methyl 2-fluoro-5-iodobenzoate are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-fluoro-5-iodobenzoate | N/A |

| Molecular Formula | C₈H₆FIO₂ | [4][5][6] |

| Molecular Weight | 280.03 g/mol | [4][5][6] |

| CAS Number | 625471-27-4 | [7] |

| Isomeric CAS | 1202897-48-0 (Methyl 5-fluoro-2-iodobenzoate) | [4][5][6][8] |

| Purity | Typically ≥95% | [7] |

| SMILES | COC(=O)c1cc(I)ccc1F | [7] |

| InChI Key | BRUNIDAHRLZQOH-UHFFFAOYSA-N | [5] |

Synthesis and Purification Protocol

The most reliable and straightforward synthesis of Methyl 2-fluoro-5-iodobenzoate is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid, which is a commercially available starting material[1]. This method is favored for its high yield and operational simplicity.

Synthetic Strategy: Fischer Esterification

The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess methanol serves as both a reagent and the solvent, effectively driving the reaction equilibrium toward the formation of the ester product.

Detailed Experimental Protocol

Reagents & Equipment:

-

2-fluoro-5-iodobenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 mL per gram of acid)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-fluoro-5-iodobenzoic acid and methanol. Stir the suspension until the acid is partially dissolved.

-

Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirring suspension.

-

Scientist's Note: This addition is exothermic and must be done cautiously to control the temperature.

-

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain reflux for 4-6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Quenching & Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with diethyl ether (or ethyl acetate) and water.

-

Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution until effervescence ceases, and finally with brine.

-

Scientist's Note: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to obtain the pure Methyl 2-fluoro-5-iodobenzoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of Methyl 2-fluoro-5-iodobenzoate.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the aromatic protons and the methyl ester singlet. The coupling patterns of the aromatic protons will be indicative of the 2-fluoro-5-iodo substitution pattern. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon. Spectroscopic data for this compound can be found in chemical databases[9][10].

-

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands. Expected peaks include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C-O stretches, aromatic C=C stretches, and C-F and C-I stretches.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak at m/z ≈ 280, corresponding to the molecular formula C₈H₆FIO₂.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification and purity assessment.

Applications in Research and Development

The utility of Methyl 2-fluoro-5-iodobenzoate stems from the orthogonal reactivity of its functional groups, making it a valuable precursor in multi-step syntheses.

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-F or C-H bonds. This allows for the selective introduction of aryl, alkyl, or alkynyl groups at the 5-position, which is a cornerstone of modern drug discovery and material science synthesis[2].

-

Medicinal Chemistry: The 2-fluoro-iodophenyl scaffold is a common feature in bioactive molecules. The fluorine atom can improve metabolic stability and modulate pKa, while the iodine serves as a handle for late-stage functionalization to build structure-activity relationships (SAR)[1][3].

-

Material Science: This compound can be used as a monomer or precursor for the synthesis of conjugated polymers and organic electronic materials. The electronic properties conferred by its halogen substituents are crucial for tailoring the performance of materials used in applications like organic light-emitting diodes (OLEDs)[2].

Safety, Handling, and Storage

As a halogenated organic compound, Methyl 2-fluoro-5-iodobenzoate requires careful handling. While a specific safety data sheet (SDS) for this exact isomer may be sparse, data from closely related compounds like Methyl 2-iodobenzoate and Methyl 2-fluorobenzoate provide a reliable guide for safe practices[11][12][13].

-

Hazards: Expected to cause skin, eye, and respiratory system irritation[11][12][14]. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[12].

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to minimize exposure[11].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents[11].

Conclusion

Methyl 2-fluoro-5-iodobenzoate is a high-value synthetic intermediate with a well-defined physicochemical profile. Its strategic placement of fluoro, iodo, and ester functional groups provides a versatile platform for the synthesis of complex molecules. The reliable esterification protocol for its synthesis, combined with standard analytical validation techniques, makes it an accessible and powerful tool for researchers in pharmaceuticals, agrochemicals, and material science. Proper adherence to safety and handling protocols is essential for its use in any laboratory setting.

References

- Sunway Pharm Ltd. Methyl 5-fluoro-2-iodobenzoate. [Link]

- PubChemLite. Methyl 2,4-difluoro-5-iodobenzoate (C8H5F2IO2). [Link]

- Autech Industry Co.,Limited. Understanding the Chemical Properties of 2-Fluoro-5-iodobenzoic Acid. [Link]

- ChemBK. methyl 2-chloro-5-iodobenzoate. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]

- The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

- PubChem. Methyl 5-fluoro-2-hydroxybenzoate. [Link]

- Google Patents.

- ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Fluoro-2-Nitrobenzoate in Advancing Fluorinated Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. methyl 5-fluoro-2-iodobenzoate | CAS: 1202897-48-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Methyl 5-fluoro-2-iodobenzoate - CAS:1202897-48-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. Methyl 2-Fluoro-5-iodobenzoate [sobekbio.com]

- 8. 1202897-48-0|Methyl 5-fluoro-2-iodobenzoate|BLD Pharm [bldpharm.com]

- 9. Methyl2-Fluoro-5-iodobenzoate(625471-27-4) 1H NMR [m.chemicalbook.com]

- 10. 625471-27-4|Methyl 2-Fluoro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.be [fishersci.be]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

A Proactive Safety Framework for the Research Chemical: Methyl 2-fluoro-5-iodobenzoate

Introduction: Methyl 2-fluoro-5-iodobenzoate (CAS No. 625471-27-4) is a halogenated aromatic ester increasingly utilized as a key building block in medicinal chemistry and materials science. Its trifunctional nature—featuring an ester, a fluorine atom, and an iodine atom—offers multiple reaction sites for diversification, making it a valuable intermediate in the synthesis of complex target molecules. However, for many such novel research chemicals, comprehensive, peer-reviewed safety data is often scarce.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) template to provide a proactive, logic-based safety framework. In the absence of a complete, formally validated SDS for this specific compound, we will apply principles of chemical analogy and risk assessment. The safety profile will be synthesized from data on its structural isomer, precursor acids, and related halogenated benzoates. This approach empowers the scientist to handle the material with a high degree of caution, grounded in an understanding of the potential risks inherent in its structure.

Section 1: Inferred Hazard Profile and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. While a specific GHS classification for Methyl 2-fluoro-5-iodobenzoate is not widely published, we can infer a probable classification by examining its structural analogs. The primary analog for this assessment is its isomer, Methyl 5-fluoro-2-iodobenzoate (CAS No. 1202897-48-0), which has documented hazard statements.

Causality Behind Inferred Hazards:

-

Acute Oral Toxicity: The "Harmful if swallowed" classification is common for many substituted aromatic compounds.[1][2] The metabolic pathways for such molecules can lead to systemic toxicity.

-

Skin/Eye Irritation: Halogenated aromatic compounds frequently act as irritants.[3][4][5] The electron-withdrawing nature of the fluorine and iodine atoms can enhance the reactivity of the aromatic ring system, leading to irritation upon contact with skin and mucous membranes.

-

Reproductive Toxicity: The isomer, Methyl 5-fluoro-2-iodobenzoate, is classified with H360: "May damage fertility or the unborn child."[1] This is a significant warning, likely linked to the overall toxicological profile of iodinated and fluorinated aromatics, and must be treated as a credible potential hazard for the target compound.

-

Aquatic Toxicity: The long-lasting harmful effects on aquatic life are also noted for the isomer, a common feature of halogenated organic molecules that are often persistent in the environment.[1]

Table 1: Inferred GHS Classification for Methyl 2-fluoro-5-iodobenzoate

| Hazard Class | GHS Category | Signal Word | Inferred Hazard Code & Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Based on data for isomer Methyl 5-fluoro-2-iodobenzoate.[1] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Based on data for related compounds Methyl 2-iodobenzoate and 5-Fluoro-2-iodobenzoic acid.[4][5] |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | Based on data for related compounds Methyl 2-iodobenzoate and 5-Fluoro-2-iodobenzoic acid.[4][5] |

| Reproductive Toxicity | Category 1A/1B | Danger | H360: May damage fertility or the unborn child | Based on data for isomer Methyl 5-fluoro-2-iodobenzoate.[1] This is the most severe potential hazard and should be prioritized. |

| Hazardous to the Aquatic Environment (Long-term) | Category 4 | - | H413: May cause long lasting harmful effects to aquatic life | Based on data for isomer Methyl 5-fluoro-2-iodobenzoate.[1] |

Section 2: Proactive Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves assuming the highest potential risk suggested by the available data. Given the inferred reproductive toxicity, all handling procedures should adhere to a "high potency compound" workflow.

Engineering Controls: The Primary Barrier

Your primary line of defense is not personal protective equipment (PPE), but rather the engineering controls that contain the chemical.

-

Fume Hood: All manipulations of Methyl 2-fluoro-5-iodobenzoate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a key exposure route for volatile or semi-volatile esters.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be relied upon as the sole means of protection.

-

Hand Protection: Wear impervious gloves, such as nitrile rubber. Always double-check the manufacturer's specifications for compatibility with halogenated aromatic compounds. It is crucial to wash hands thoroughly after handling, even when gloves are worn.

-

Eye Protection: Safety glasses with side shields are mandatory at a minimum. However, when there is any risk of splashing, it is best practice to use chemical safety goggles.[5][7]

-

Skin and Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned. For larger quantities or procedures with a higher risk of spills, consider using an impervious apron and additional sleeve covers.

Storage and Incompatibility

Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Based on data for a similar compound, storage at 4°C and protected from light is recommended.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can initiate vigorous or exothermic reactions.[2]

Section 3: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures before starting work.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes, using soap if available.[5][10] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Section 4: Spill Management Workflow

A chemical spill is a high-stress event. Having a clear, logical workflow ensures a safe and effective response. The primary goals are to protect personnel, contain the spill, and then decontaminate the area.

Workflow for a Small Laboratory Spill (<100 mL or 100g)

Caption: Logical workflow for managing a minor chemical spill.

Detailed Spill Cleanup Protocol

-

Alert and Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

-

Assess: Quickly assess the situation. If the spill is large, involves other reactive chemicals, or if you feel unwell, evacuate and call emergency services.

-

Protect: Don the necessary PPE: double nitrile gloves, chemical safety goggles, and a lab coat.

-

Contain: For a liquid, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[8] For a solid, carefully cover it to prevent dust from becoming airborne.

-

Clean: Once absorbed, carefully sweep or scoop the material into a designated, sealable hazardous waste container. Use non-sparking tools if there is any fire risk.[9]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone, check for compatibility), followed by a thorough wash with soap and water.

-

Dispose: Seal and label the waste container clearly. Dispose of it through your institution's environmental health and safety (EHS) office.[10]

-

Report: Report the incident to your supervisor and EHS department, no matter how small.

Section 5: Physical & Chemical Properties

Understanding the physical properties of a chemical is essential for designing experiments and for predicting its behavior in the event of a release.

Table 2: Properties of Methyl 2-fluoro-5-iodobenzoate and Related Compounds

| Property | Value | Source / Compound |

| Chemical Name | Methyl 2-fluoro-5-iodobenzoate | - |

| CAS Number | 625471-27-4 | [11][12] |

| Molecular Formula | C₈H₆FIO₂ | [11] |

| Molecular Weight | 280.03 g/mol | [3] |

| Physical State | Solid (likely a powder) | Inferred from related acid[13] |

| Melting Point | 164-168 °C | For the related 2-Fluoro-5-iodobenzoic acid[13] |

| Boiling Point | 149-150 °C / 10 mmHg | For the related Methyl 2-iodobenzoate[14] |

| Density | 1.784 g/mL at 25 °C | For the related Methyl 2-iodobenzoate[14] |

| Solubility | Likely insoluble in water | For the related Methyl 2-iodobenzoate[8] |

Conclusion

While Methyl 2-fluoro-5-iodobenzoate is a valuable synthetic intermediate, the limited availability of specific safety data necessitates a cautious and informed approach. By synthesizing a safety profile from its closest structural analogs, we can establish robust handling protocols. The most critical takeaway is the potential for severe reproductive toxicity, which mandates the use of stringent engineering controls and meticulous personal hygiene. Always treat this and other novel research chemicals with the highest level of respect and care. Adherence to the principles outlined in this guide will provide a strong foundation for the safe and effective use of this compound in your research endeavors.

References

- Echemi. (2025, February 28). Most professional factory supply good price with best service Methyl 5-fluoro-2-iodobenzoate.

- ChemScene. (n.d.). 1202897-48-0 | 5-Fluoro-2-iodobenzoic acid methyl ester.

- Apollo Scientific. (2023, July 6). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid Safety Data Sheet.

- PubChem. (n.d.). 5-Fluoro-2-iodobenzoic acid.

- Local Pharma Guide. (n.d.). CAS NO. 625471-27-4 | Methyl2-Fluoro-5-iodobenzoate.

- ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-chloro-5-fluorobenzoate.

- Fisher Scientific. (2024, January 23). SAFETY DATA SHEET - Methyl 2-iodobenzoate.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Methyl 2-iodobenzoate.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 2-fluorobenzoate.

- Pen-Active. (n.d.). Understanding the Chemical Properties of 2-Fluoro-5-iodobenzoic Acid.

- Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.

- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - Methyl 4-fluoro-3-nitrobenzoate.

- ECHEMI. (n.d.). Methyl 2-amino-5-fluorobenzoate SDS, 319-24-4 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). Methyl 2-iodobenzoate 97%.

- Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.

- Sobekbio Biosciences. (n.d.). Methyl 2-Fluoro-5-iodobenzoate.

Sources

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.be [fishersci.be]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. CAS NO. 625471-27-4 | Methyl2-Fluoro-5-iodobenzoate | C8H6FIO2 [localpharmaguide.com]

- 12. Methyl 2-Fluoro-5-iodobenzoate [sobekbio.com]

- 13. nbinno.com [nbinno.com]

- 14. Methyl 2-iodobenzoate 97 610-97-9 [sigmaaldrich.com]

Sourcing and Application of Methyl 2-fluoro-5-iodobenzoate: A Technical Guide for Researchers

<_-3a_attempt> <_3a_thought> I have gathered a significant amount of information from the initial Google searches. I have identified several commercial suppliers of Methyl 2-fluoro-5-iodobenzoate and related compounds, including BLDpharm, Chemspace, Oakwood Chemical, Matrix Scientific, and others. I have also found information on CAS numbers, purity levels, and some safety data. The searches also provided context on the applications of this and similar compounds in drug discovery and material science, highlighting their use in cross-coupling reactions like Suzuki and Sonogashira. I have found resources detailing the mechanisms of these reactions.

However, to create a truly in-depth technical guide, I need to consolidate and structure this information logically. I need to:

-

Finalize a comprehensive list of suppliers and create a detailed comparison table.

-

Synthesize the safety and handling information from various sources into a coherent section.

-

Develop a detailed protocol for quality control, referencing the analytical methods mentioned in the search results.

-

Create the Graphviz diagrams as required by the prompt, which will involve designing the flowcharts and reaction diagrams based on the information gathered.

-

Format the references according to the specified requirements.

The current information is sufficient to proceed with creating the content as outlined in my initial plan. I do not need to perform additional searches at this stage. I can now move on to synthesizing the gathered data into the final technical guide.

Introduction

Methyl 2-fluoro-5-iodobenzoate is a halogenated aromatic ester that serves as a critical building block in modern organic synthesis. Its unique trifunctional structure—featuring a methyl ester, a fluorine atom, and an iodine atom—offers chemists a versatile scaffold for constructing complex molecular architectures. The strategic placement of the fluorine and iodine substituents allows for selective, sequential cross-coupling reactions, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth analysis of commercial suppliers, quality control considerations, handling protocols, and key synthetic applications for this important compound.

Chemical Profile

Methyl 2-fluoro-5-iodobenzoate is a compound whose utility is defined by its precise chemical and physical properties. A thorough understanding of this profile is essential for its effective use in synthesis.

-

Chemical Name: Methyl 2-fluoro-5-iodobenzoate

-

CAS Number: 625471-27-4[3]

-

Molecular Formula: C₈H₆FIO₂[4]

-

Molecular Weight: 280.04 g/mol [4]

-

Appearance: Typically a liquid or low-melting solid

-

Key Structural Features: The molecule contains an electron-withdrawing fluorine atom ortho to the ester and an iodine atom para to the fluorine. This arrangement influences the reactivity of the aromatic ring and provides two distinct handles for cross-coupling reactions. The iodine's C-I bond is significantly more reactive than the C-F bond in typical palladium-catalyzed reactions, allowing for selective functionalization.

Caption: Chemical structure of Methyl 2-fluoro-5-iodobenzoate.

Supplier Landscape

Sourcing high-quality starting materials is a foundational requirement for reproducible and successful research. A variety of chemical suppliers offer Methyl 2-fluoro-5-iodobenzoate, ranging from large catalog companies to specialized building block providers.[5][6][7] When selecting a supplier, researchers should consider not only price but also purity, availability of stock, and the quality of accompanying documentation.

| Supplier | Typical Purity | Available Quantities | Notes |

| BLDpharm | ≥95% | mg to multi-gram | Offers a broad catalog of building blocks and intermediates.[5][8] |

| Oakwood Chemical | 95% | 250mg to 25g | Provides detailed safety and specification information online.[4] |

| Matrix Scientific | Not specified | Inquire | Lists the compound with its CAS number and MDL number.[3] |

| Chemspace | Varies | mg to kg | An aggregator platform connecting multiple suppliers.[6] |

| AK Scientific | ≥97% (for similar compounds) | Inquire | Stocks and ships from the USA with full quality assurance.[9] |

| eMolecules | Varies | Inquire | A large database and sourcing platform for chemicals.[7] |

Quality Control and Specification Analysis

The integrity of any chemical synthesis is contingent upon the purity of the starting materials. Impurities can lead to side reactions, catalyst poisoning, and difficulties in purification. Therefore, a robust quality control (QC) process is not merely a suggestion but a necessity.

Interpreting the Certificate of Analysis (CoA)

Upon receiving a shipment, the first step is a thorough review of the supplier-provided Certificate of Analysis. Key data points to scrutinize include:

-

Purity Assessment: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For research applications, a purity of ≥97% is often desirable.

-

Identity Confirmation: The CoA should provide evidence of the compound's identity, usually through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of Methyl 2-fluoro-5-iodobenzoate.

-

Residual Solvents: The CoA may also list any residual solvents from the synthesis and purification process.

In-House Verification Protocol

It is best practice to perform in-house verification, especially for a new batch or supplier.

Step-by-Step ¹H NMR Verification:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the Methyl 2-fluoro-5-iodobenzoate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

Chemical Shifts (δ): Compare the observed chemical shifts of the aromatic protons and the methyl ester protons to literature values or a reference spectrum. The fluorine and iodine atoms will cause distinct splitting patterns and shifts in the aromatic region.

-

Integration: The relative integrals of the proton signals should correspond to the number of protons in each environment (e.g., the methyl ester should integrate to 3H relative to the aromatic protons).

-

Coupling Constants (J): Analyze the splitting patterns (e.g., doublets, triplets) to confirm the substitution pattern on the aromatic ring.

-

Impurity Check: Look for any unexpected peaks that might indicate the presence of impurities, such as starting materials, byproducts, or residual solvents.

-

Caption: Workflow for incoming material quality control.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of Methyl 2-fluoro-5-iodobenzoate and ensuring laboratory safety.

-

Safety Precautions: Based on safety data sheets for similar compounds, Methyl 2-fluoro-5-iodobenzoate should be handled with care.[10][11] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][12] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[11]

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[12][13] For long-term storage, refrigeration (2-8°C) is often recommended.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]

Applications in Synthesis

The primary value of Methyl 2-fluoro-5-iodobenzoate lies in its utility as a versatile building block for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-F bonds allows for selective transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[14][15] The C-I bond of Methyl 2-fluoro-5-iodobenzoate readily participates in this reaction, while the C-F bond typically remains intact under standard conditions.[16] This allows for the introduction of an aryl or vinyl group at the 5-position.

Caption: Simplified workflow of a Suzuki-Miyaura coupling reaction.

Mechanism Overview: The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: The palladium(0) catalyst inserts into the C-I bond.[15]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[14]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[17][18] This reaction is highly effective for installing an alkynyl group at the 5-position of the benzoate ring system.

Key Features:

-

Mild Conditions: The reaction can often be carried out at room temperature with a mild base.[17]

-

High Efficiency: The Sonogashira coupling is known for its high yields and tolerance of various functional groups.

-

Applications: The resulting aryl alkynes are valuable intermediates for synthesizing more complex molecules, including pharmaceuticals and organic materials.[17][19]

Conclusion

Methyl 2-fluoro-5-iodobenzoate is a powerful and versatile chemical building block for researchers in drug discovery and materials science. Its unique electronic and structural properties enable selective and efficient synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. By carefully selecting reputable suppliers, implementing rigorous quality control procedures, adhering to proper safety and handling protocols, and leveraging its synthetic potential, scientists can effectively utilize this compound to accelerate their research and development efforts.

References

-

Chemspace. Laboratory Reagent Suppliers and Manufacturers. Retrieved from [Link]

-

Frontier Specialty Chemicals. Building Blocks. Retrieved from [Link]

-

Otava, Ltd. Chemical Building Blocks. Retrieved from [Link]

-

Oakwood Chemical. Methyl 2-Fluoro-5-iodobenzoate. Retrieved from [Link]

-

Alfa Aesar. (2011, June 1). Material Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

- Google Patents. CN106608823A - Production technology of methyl 2-iodobenzoate.

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Fluoro-2-Nitrobenzoate in Advancing Fluorinated Organic Chemistry. Retrieved from [Link]

-

PubMed. (2025, March 14). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Retrieved from [Link]

-

ResearchGate. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 625471-27-4 Cas No. | Methyl 2-fluoro-5-iodobenzoate | Matrix Scientific [matrixscientific.com]

- 4. Methyl 2-Fluoro-5-iodobenzoate [oakwoodchemical.com]

- 5. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 6. Laboratory Reagent Suppliers and Manufacturers | Chemspace [chem-space.com]

- 7. emolecules.com [emolecules.com]

- 8. 625471-27-4|Methyl 2-Fluoro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 9. 1537505-56-8 Methyl 3-chloro-2-fluoro-5-iodobenzoate AKSci 3748CP [aksci.com]

- 10. fishersci.be [fishersci.be]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemscene.com [chemscene.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Elusive Crystal Structure of Methyl 2-fluoro-5-iodobenzoate: A Case Study in Structural Chemistry

For Immediate Release

Shanghai, China – January 2, 2026 – In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For researchers, scientists, and drug development professionals, access to crystallographic data is akin to having a high-resolution map for navigating the complexities of molecular interactions. This guide was intended to provide an in-depth technical overview of the crystal structure of Methyl 2-fluoro-5-iodobenzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. However, a comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), has revealed that the specific crystal structure for this compound has not been publicly deposited.

This finding presents a unique opportunity to delve into the methodologies and significance of crystal structure determination, using Methyl 2-fluoro-5-iodobenzoate as a case for which structural data is not yet available. This guide will, therefore, pivot to outline the necessary experimental and computational workflows required to determine such a structure, providing a roadmap for researchers who may be working with this or similar novel compounds.

The Significance of Crystal Structures in Drug Development

The solid-state structure of a molecule dictates crucial parameters such as solubility, stability, and bioavailability, all of which are paramount in the development of pharmaceutical agents. Halogenated organic molecules, like Methyl 2-fluoro-5-iodobenzoate, are of particular interest due to the role of halogen bonding in directing intermolecular interactions, which can be exploited in the design of new drugs and materials. Without a known crystal structure, predictions of these properties remain theoretical.

Proposed Workflow for Crystal Structure Determination

For a novel compound like Methyl 2-fluoro-5-iodobenzoate, the journey to elucidating its crystal structure would follow a well-established, yet often challenging, path.

Synthesis and Purification

The first crucial step is the synthesis of Methyl 2-fluoro-5-iodobenzoate. A potential synthetic route involves the esterification of 2-fluoro-5-iodobenzoic acid with methanol.

Experimental Protocol: Synthesis of Methyl 2-fluoro-5-iodobenzoate

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-iodobenzoic acid in an excess of methanol.

-

Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, neutralize the excess acid and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain high-purity Methyl 2-fluoro-5-iodobenzoate.

Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. Various techniques can be employed:

-

Slow Evaporation: Dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly.

-

Vapor Diffusion: Dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

-

Cooling Crystallization: Preparing a saturated solution of the compound at an elevated temperature and then slowly cooling it.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.

| Parameter | Description |

| Radiation Source | Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) |

| Temperature | Often collected at low temperatures (e.g., 100 K) to reduce thermal motion of atoms. |

| Data Collection Strategy | A series of frames are collected as the crystal is rotated. |

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This involves determining the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. Software packages such as SHELX or Olex2 are commonly used for this purpose.

Validation and Deposition

The final solved structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability. Once validated, the crystallographic data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database like the CCDC to make it accessible to the scientific community.

Predicted vs. Experimental Data: The Path Forward

In the absence of experimental data, computational methods can provide theoretical insights into the likely crystal structure. Density functional theory (DFT) calculations can be used to predict the gas-phase geometry of the molecule, and crystal structure prediction (CSP) algorithms can be employed to identify plausible crystal packing arrangements. However, these predictions must be confirmed by experimental data.

Conclusion

While the crystal structure of Methyl 2-fluoro-5-iodobenzoate remains undetermined, the established methodologies of chemical synthesis, crystal growth, and single-crystal X-ray diffraction provide a clear path for its elucidation. The determination of this structure would be a valuable contribution to the field, providing crucial data for researchers in drug design and materials science. This guide serves as a call to the scientific community to undertake this work and to underscore the importance of data sharing through public repositories to accelerate scientific progress.

References

Due to the absence of a determined crystal structure for Methyl 2-fluoro-5-iodobenzoate, a traditional reference list citing its crystallographic data cannot be provided. The methodologies described are standard practices in the field of crystallography and chemical synthesis.

An In-depth Technical Guide to the Solubility of Methyl 2-fluoro-5-iodobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-fluoro-5-iodobenzoate (CAS No. 625471-27-4), a key intermediate in pharmaceutical synthesis and materials science. In the absence of extensive published quantitative solubility data, this guide leverages fundamental principles of organic chemistry, including molecular polarity and intermolecular forces, to provide expert predictions on its solubility in a range of common organic solvents. Detailed experimental protocols for both qualitative and quantitative solubility determination are presented, alongside essential safety and handling information derived from the material's Safety Data Sheet (SDS). This document is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection and facilitating the seamless integration of this compound into synthetic workflows.

Introduction: The Significance of Solubility in Chemical Synthesis

The solubility of a compound is a critical physicochemical parameter that governs its behavior in a chemical system.[1] For a synthetic intermediate like Methyl 2-fluoro-5-iodobenzoate, understanding its solubility profile is paramount for a variety of reasons:

-

Reaction Kinetics: Achieving a homogeneous solution is often essential for optimal reaction rates and yields, as it ensures reactants are in close proximity for molecular interactions.

-

Purification: Techniques such as crystallization and chromatography are fundamentally reliant on differences in solubility between the target compound and impurities.

-

Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors can significantly impact bioavailability and the choice of delivery vehicle.

This guide will delve into the specific solubility profile of Methyl 2-fluoro-5-iodobenzoate, providing both predictive analysis and practical experimental methodologies.

Physicochemical Properties of Methyl 2-fluoro-5-iodobenzoate

A foundational understanding of the molecule's properties is essential for predicting its solubility.

| Property | Value | Source |

| CAS Number | 625471-27-4 | [2][3] |

| Molecular Formula | C₈H₆FIO₂ | [2][3] |

| Molecular Weight | 280.03 g/mol | [2] |

| Appearance | Powder | [4] |

| Density | 1.823 g/cm³ (Predicted) | [4] |

The structure of Methyl 2-fluoro-5-iodobenzoate, with its aromatic ring, ester functional group, and halogen substituents, dictates its polarity and potential for intermolecular interactions.

Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of Methyl 2-fluoro-5-iodobenzoate is a composite of several features:

-

Polar Groups: The ester group (-COOCH₃) is polar.

-

Aromatic Ring: The benzene ring is largely nonpolar.

-

Halogen Substituents: The fluorine and iodine atoms introduce polarity due to their electronegativity, but also contribute to van der Waals forces.

Based on this structure, Methyl 2-fluoro-5-iodobenzoate can be classified as a moderately polar compound. The following table provides a predictive solubility profile in common organic solvents, categorized by their polarity.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | High | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[6][7] |

| Dimethylformamide (DMF) | High | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is miscible with water and most organic liquids, making it an excellent solvent for moderately polar compounds.[8][9] |

| Acetone | Medium | High | Acetone's polarity is intermediate and it can dissolve a wide range of substances. It is expected to be a good solvent for this compound. |

| Ethyl Acetate | Medium | High | As an ester itself, ethyl acetate shares structural similarities with the target molecule and is a good solvent for moderately polar compounds. |

| Tetrahydrofuran (THF) | Medium | High | THF is a polar aprotic solvent with good solvating properties for a variety of organic compounds. |

| Polar Protic Solvents | |||

| Methanol | High | Moderate to High | The polarity of methanol and its ability to hydrogen bond may lead to good solubility. |

| Ethanol | High | Moderate to High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. |

| Isopropanol | Medium | Moderate | With a larger alkyl chain than methanol and ethanol, isopropanol is slightly less polar, which may slightly reduce its solvating power for this compound. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | Low | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. |

| Chloroform | Low | High | Similar to DCM, chloroform is an effective solvent for many organic compounds. |

| Toluene | Low | Moderate | Toluene is a nonpolar aromatic solvent. The aromatic ring of the solute will have favorable π-π stacking interactions with toluene, suggesting moderate solubility. |

| Diethyl Ether | Low | Moderate | Diethyl ether is a relatively nonpolar solvent, but the presence of the polar ester group in the solute may allow for moderate solubility. |

| Hexane | Low | Low | Hexane is a nonpolar aliphatic solvent and is unlikely to be a good solvent for the moderately polar Methyl 2-fluoro-5-iodobenzoate. |

Experimental Determination of Solubility

While predictions are a valuable starting point, experimental verification is crucial. The following protocols outline methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

Methyl 2-fluoro-5-iodobenzoate

-

A selection of organic solvents (e.g., those listed in the predictive table)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Protocol:

-

Preparation: Add approximately 10-20 mg of Methyl 2-fluoro-5-iodobenzoate to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution.

-